molecular formula C7H9N3O B1281880 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one CAS No. 88259-81-8

6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one

Numéro de catalogue: B1281880
Numéro CAS: 88259-81-8
Poids moléculaire: 151.17 g/mol
Clé InChI: BPCPRZXFCGCAKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research, built upon the pyridazin-3(2H)-one scaffold. This core structure is recognized for its versatile biological activity, making its derivatives valuable tools for developing new therapeutic agents . Current scientific exploration of pyridazinone-containing compounds is highly active, particularly in two major fields: cardiovascular diseases and cancer . In cardiovascular research, pyridazinone derivatives have been investigated as potential vasodilators for treating hypertension . In oncology, they serve as key structures for designing targeted anticancer agents, with mechanisms of action that include the inhibition of tyrosine kinases and phosphodiesterases (PDE) . The growing intersection of these fields, such as in reverse cardio-oncology where patients with hypertension may be more prone to cancer, further drives the need for compounds with dual activity or repurposing potential . As a synthetic derivative, this compound is a key intermediate for chemists working to synthesize novel bioactive molecules. It is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3-(prop-2-enylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-2-5-8-6-3-4-7(11)10-9-6/h2-4H,1,5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCPRZXFCGCAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80533942
Record name 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80533942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88259-81-8
Record name 6-(2-Propen-1-ylamino)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88259-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80533942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Conditions and Optimization

In a typical procedure, 6-aminopyridazin-3(2H)-one is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Allyl bromide (1.2 equiv) is added dropwise in the presence of a base like potassium carbonate or triethylamine to deprotonate the amine and facilitate nucleophilic substitution. The reaction is heated to 60–80°C for 12–24 hours, yielding the target compound after purification via column chromatography.

Key Data:

  • Solvent: DMF or acetonitrile
  • Base: K₂CO₃ (2.0 equiv)
  • Temperature: 70°C
  • Yield: 65–75%

This method is favored for its simplicity but requires careful control of stoichiometry to minimize over-alkylation.

Reductive Amination of 6-Ketopyridazin-3(2H)-one

An alternative approach employs reductive amination, where 6-ketopyridazin-3(2H)-one is condensed with allylamine in the presence of a reducing agent.

Mechanism and Catalysts

The ketone at position 6 reacts with allylamine to form an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. This method is advantageous for substrates sensitive to harsh alkylation conditions.

Example Procedure:

  • 6-Ketopyridazin-3(2H)-one (1.0 equiv) and allylamine (1.5 equiv) are stirred in methanol at room temperature for 1 hour.
  • NaBH₃CN (1.2 equiv) is added, and the mixture is refluxed for 6 hours.
  • The product is isolated via solvent evaporation and recrystallized from ethanol.

Key Data:

  • Reducing Agent: NaBH₃CN
  • Yield: 50–60%
  • Purity: >90% (HPLC)

Nucleophilic Aromatic Substitution (SNAr)

For substrates with electron-withdrawing groups, nucleophilic aromatic substitution offers a viable pathway. 6-Chloropyridazin-3(2H)-one reacts with allylamine under basic conditions to displace the chloride.

Optimization of SNAr Reactions

The reaction proceeds in tetrahydrofuran (THF) or toluene at elevated temperatures (80–100°C). The use of catalytic potassium iodide enhances the leaving group’s mobility, while excess allylamine ensures complete substitution.

Example:
6-Chloropyridazin-3(2H)-one (1.0 equiv), allylamine (3.0 equiv), K₂CO₃ (2.0 equiv), and KI (0.1 equiv) in THF are heated at 90°C for 24 hours. The product is extracted with dichloromethane and purified via silica gel chromatography.

Key Data:

  • Solvent: THF
  • Catalyst: KI
  • Yield: 55–70%

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) provide a one-pot synthesis route. A notable example involves the condensation of malononitrile, allylamine, and a pyridazine precursor under microwave irradiation.

Microwave-Assisted Synthesis

In a representative protocol, equimolar quantities of malononitrile, allylamine, and 3-hydroxypyridazine are mixed in acetic anhydride and irradiated at 120°C for 15 minutes. The reaction proceeds via a Knoevenagel-cyclization sequence, yielding the target compound in moderate yields.

Key Data:

  • Conditions: Microwave, 120°C, 15 min
  • Yield: 45–55%
  • Advantage: Reduced reaction time

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Conditions Advantages
Alkylation 6-Aminopyridazinone 65–75% Mild, scalable High yield, simple setup
Reductive Amination 6-Ketopyridazinone 50–60% Requires reducing agents Suitable for sensitive substrates
SNAr 6-Chloropyridazinone 55–70% High-temperature Compatible with electron-deficient rings
Multicomponent Reaction Malononitrile, allylamine 45–55% Microwave-assisted Rapid, one-pot procedure

Analyse Des Réactions Chimiques

Types of Reactions: 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Applications De Recherche Scientifique

6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: It is studied for its potential biological activities, including antimicrobial, antidiabetic, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as hypertension, inflammation, and neurological disorders.

    Industry: Pyridazinone derivatives, including this compound, are used in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, it can modulate various signaling pathways involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The biological and physicochemical properties of pyridazinone derivatives are highly dependent on substituents at the 6-position. Key analogues include:

Compound Name 6-Position Substituent Key Features
6-Phenyl-pyridazin-3(2H)-one Phenyl Enhanced lipophilicity; moderate solubility in polar solvents
5-Chloro-6-phenylpyridazin-3(2H)-one Phenyl + 5-Cl Increased electrophilicity; used as a precursor for alkylation reactions
6-(Thiazepine)-pyridazin-3(2H)-one Benzo[b][1,4]thiazepine Antimicrobial activity against bacteria and fungi
6-Amino-triazolo[4,3-b]pyridazin-3-one 1,2,4-Triazole Potential kinase inhibition; explored in cardiovascular therapies
Target Compound Propenylamino Allyl group offers conjugation potential; unknown solubility profile

Physicochemical Properties

  • Solubility: 6-Phenyl-pyridazin-3(2H)-one exhibits moderate solubility in ethanol (1.2 mg/mL) and methanol (0.9 mg/mL) but poor solubility in non-polar solvents .
  • Thermal Stability: Pyridazinones generally decompose above 200°C; substituents like chlorine or bulky groups (e.g., thiazepine) increase thermal stability .

Crystallographic and Computational Studies

  • Structure Validation : Tools like SHELXL and SHELXS are widely used for small-molecule crystallography, ensuring accurate bond length and angle measurements .
  • Hydrogen Bonding: Pyridazinones often form hydrogen-bonded networks, influencing crystal packing and solubility. For example, 6-phenyl derivatives exhibit C=O···H-N interactions .

Activité Biologique

6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, which has garnered significant attention due to its diverse pharmacological activities. This compound is characterized by the molecular formula C7H9N3OC_7H_9N_3O and is known for its potential therapeutic applications, including antimicrobial, antidiabetic, and anticancer properties.

The compound features a unique structure that contributes to its biological activity. The presence of the prop-2-en-1-ylamino group enhances its interaction with various biological targets.

PropertyValue
Molecular FormulaC7H9N3O
Average Mass151.169 g/mol
InChI KeyBPCPRZXFCGCAKM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. For instance, it has been shown to inhibit calcium ion influx, which is crucial for platelet aggregation, thus suggesting potential applications in cardiovascular health .

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values against common bacteria:
    • Staphylococcus aureus: MIC values around 3.12 - 12.5 µg/mL.
    • Escherichia coli: Generally inactive against Gram-negative bacteria .

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Specific findings include:

  • Cytotoxicity : The compound shows IC50 values in the micromolar range against various cancer cell lines, indicating strong antiproliferative activity .

Antidiabetic Effects

The compound's potential as an antidiabetic agent has also been explored, with preliminary studies suggesting it may enhance insulin sensitivity and glucose uptake in muscle cells.

Study on Antimicrobial Activity

A study published in MDPI evaluated a series of pyridazinone derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC value of approximately 7.80 µg/mL .

Cytotoxicity Study

Another investigation focused on the cytotoxic effects of this compound on A549 lung cancer cells. The results demonstrated a preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts, highlighting its potential for targeted cancer therapy .

Q & A

Basic Research Questions

Q. How can synthesis routes for 6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one be optimized to improve yield and purity?

  • Methodology : Utilize factorial design experiments (e.g., Taguchi or Box-Behnken) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reactants. For example, highlights the application of statistical experimental design in chemical synthesis to minimize trial-and-error approaches. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or NMR .
  • Key Considerations : Pyridazinone derivatives often require regioselective substitution; allylation of the amino group may require controlled pH to avoid side reactions (e.g., over-alkylation) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Combine 1^1H/13^13C NMR to confirm the allyl-amino substitution pattern and pyridazinone backbone. Infrared (IR) spectroscopy can validate the presence of NH (3100–3300 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) groups. Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, especially for tautomeric forms .
  • Data Interpretation : Compare spectral data with structurally analogous compounds, such as 6-phenyl-3(2H)-pyridazinone derivatives, to identify deviations caused by the allyl group .

Q. How can biological activity screening be designed for this compound?

  • Methodology : Prioritize in vitro assays for antimicrobial, anti-inflammatory, or cardiovascular activity based on pyridazinone’s known pharmacological profiles (). Use positive controls like standard NSAIDs or β-blockers. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293) .
  • Experimental Design : Dose-response curves and IC50_{50} calculations are essential. Ensure replication (n ≥ 3) to address biological variability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and tautomeric stability of this compound?

  • Methodology : Apply density functional theory (DFT) to model tautomeric equilibria (e.g., keto-enol forms) and assess electronic effects of the allyl group. Programs like Gaussian or ORCA can calculate Gibbs free energy differences between tautomers .
  • Validation : Compare computational results with experimental data (e.g., X-ray crystallography in ) to refine force fields or basis sets .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodology : Investigate pharmacokinetic factors such as metabolic stability (e.g., CYP450 enzyme interactions) and bioavailability. Use LC-MS/MS to track metabolite formation in plasma or tissue samples .
  • Case Study : notes discrepancies in pyridazinone derivatives’ hypotensive effects between cell-based assays and animal models, often linked to protein binding or rapid clearance .

Q. What role does the allyl group play in modulating the compound’s pharmacological selectivity?

  • Methodology : Synthesize analogs with varying substituents (e.g., propargyl or benzyl groups) and compare binding affinities to target proteins via surface plasmon resonance (SPR) or molecular docking. demonstrates how substituent bulkiness affects affinity for platelet receptors .
  • Structural Insights : Molecular dynamics simulations can visualize interactions between the allyl group and hydrophobic pockets in enzyme active sites .

Data Analysis and Optimization

Q. How should researchers design multi-parametric studies to balance synthetic efficiency and bioactivity?

  • Methodology : Use response surface methodology (RSM) to correlate reaction conditions (e.g., catalyst loading, time) with both yield and bioactivity endpoints. emphasizes factorial designs for efficient parameter space exploration .
  • Example : Optimize Suzuki-Miyaura coupling (if applicable) by varying Pd catalyst types and ligand ratios while monitoring both reaction yield and compound potency .

Q. What statistical tools are recommended for analyzing dose-dependent biological responses?

  • Methodology : Apply nonlinear regression models (e.g., log-logistic curves) in software like GraphPad Prism. Use ANOVA to compare group means and Tukey’s post-hoc test for pairwise comparisons .
  • Advanced Approach : Bayesian hierarchical modeling can account for variability across experimental batches or cell passages .

Ethical and Technical Compliance

Q. How can researchers ensure compliance with safety protocols during handling?

  • Guidelines : Follow OSHA standards for handling pyridazinone derivatives, which may exhibit sensitization potential. Use fume hoods for synthesis and PPE for in vivo studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.